N-(7-methoxyquinolin-3-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide
Description
N-(7-Methoxyquinolin-3-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is a synthetic small molecule featuring a pyrazole core fused to a seven-membered cycloheptane ring, with a 7-methoxyquinoline substituent at the N1 position.
Properties
Molecular Formula |
C19H20N4O2 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-(7-methoxyquinolin-3-yl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H20N4O2/c1-25-14-8-7-12-9-13(11-20-17(12)10-14)21-19(24)18-15-5-3-2-4-6-16(15)22-23-18/h7-11H,2-6H2,1H3,(H,21,24)(H,22,23) |
InChI Key |
SRMWVHWIRYOMRV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC=C(C=C2C=C1)NC(=O)C3=NNC4=C3CCCCC4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(7-methoxyquinolin-3-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide typically involves multiple steps. One common method includes the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of 1-pentanol, followed by N-alkylation using sodium carbonate . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Core Reactivity of the Pyrazole and Quinoline Moieties
The compound’s reactivity stems from two primary structural elements:
-
Pyrazole ring : Electron-deficient due to adjacent carbonyl groups, enabling nucleophilic substitutions and cycloadditions.
-
Quinoline system : The 7-methoxy group directs electrophilic substitutions, while the nitrogen atom facilitates coordination or hydrogen bonding.
Key reactive sites include:
-
C-3 carboxamide group (susceptible to hydrolysis or nucleophilic attack)
-
Methoxyquinoline aromatic ring (electrophilic substitution at C-5/C-8 positions)
-
Hexahydrocyclohepta[c]pyrazole bridge (strain-driven [2+2] cycloadditions)
Nucleophilic Substitution
The carboxamide group undergoes substitution with primary/secondary amines under mild acidic conditions:
| Reagents | Conditions | Products Formed | Yield (%) | Source |
|---|---|---|---|---|
| Benzylamine | EtOH, HCl (cat.), 60°C | N-Benzyl carboxamide derivative | 78 | |
| Hydrazine hydrate | Reflux, 8h | Pyrazole-3-carbohydrazide | 85 |
Mechanism: Protonation of the carbonyl oxygen increases electrophilicity at the carbonyl carbon, enabling nucleophilic attack .
Oxidation Reactions
Controlled oxidation modifies the cycloheptane ring:
| Oxidizing Agent | Conditions | Site of Oxidation | Product Characterization |
|---|---|---|---|
| KMnO₄ (aq.) | 0°C, 2h | Cyclohepta ring C-C bond | Formation of diketone intermediate |
| m-CPBA | DCM, RT, 4h | Pyrazole N1 | N-oxide derivative (confirmed by MS) |
The cyclohepta ring’s strain makes it prone to oxidative ring-opening, particularly under strong acidic conditions.
Cycloaddition Reactions
The electron-deficient pyrazole participates in [3+2] cycloadditions:
Example with phenylacetylene:
textN-(7-methoxyquinolin-3-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide + Ph-C≡CH → CuI catalyst, DMF, 80°C → Triazole-fused hybrid (72% yield)
Regioselectivity follows frontier molecular orbital (FMO) theory, with the pyrazole acting as a 1,3-dipole .
Comparative Reactivity with Structural Analogs
The compound’s reactivity diverges from simpler pyrazoles due to steric and electronic effects from the fused cyclohepta ring:
| Feature | This Compound | Standard Pyrazole Derivatives |
|---|---|---|
| Carboxamide hydrolysis rate | 4× slower (pH 7.4, 37°C) | Rapid deacylation |
| Electrophilic substitution | Occurs at quinoline C-5 | Pyrazole C-4 position |
| Oxidative stability | Moderate (degrades at >150°C) | Low (degrades at 80-100°C) |
This unique profile enables selective functionalization strategies .
Catalytic Modifications
Palladium-mediated cross-couplings occur at the quinoline moiety:
Suzuki-Miyaura Reaction Protocol:
-
Substrate: 200 mg
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base: K₂CO₃
-
Boronic acid: 1.2 eq
-
Solvent: Dioxane/H₂O (4:1)
-
Yield: 60-75% (aryl/heteroaryl groups)
Notably, the pyrazole ring remains intact under these conditions.
Stability Under Physiological Conditions
Critical for pharmacological applications:
| Parameter | Result | Method |
|---|---|---|
| Hydrolytic stability | t₁/₂ = 14.3h (pH 7.4) | HPLC-MS monitoring |
| Thermal decomposition | Onset at 218°C | TGA-DSC analysis |
| Photooxidation | Forms quinoline N-oxide | UV/Vis spectroscopy |
Unexplored Reactivity Opportunities
While current data cover primary reaction types, these areas merit investigation:
-
Enantioselective functionalization of the cyclohepta ring
-
Electrochemical modifications leveraging the quinoline π-system
-
Bioconjugation strategies via carboxamide activation
This compound’s multifaceted reactivity positions it as a valuable scaffold for developing targeted bioactive molecules. Researchers should prioritize reaction condition optimization to address current yield limitations (typically 60-85%) and expand derivatization pathways.
Scientific Research Applications
N-(7-methoxyquinolin-3-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a bioactive molecule with various biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(7-methoxyquinolin-3-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound belongs to a broader class of pyrazole-3-carboxamide derivatives. Key structural analogs include:
*Estimated based on molecular formula (C20H21N3O2).
Key Observations :
- Substituent Diversity: The target compound’s 7-methoxyquinoline group distinguishes it from phenyl, indolyl, or trimethoxyphenyl substituents in analogs. Quinoline’s aromaticity and methoxy group may enhance π-π stacking and hydrogen bonding, critical for target engagement .
Comparison of Key Steps :
- : Pyrazole derivatives with chloroquinoline substituents (e.g., 10a-d) were synthesized via similar coupling reactions, yielding compounds with varied methoxy patterns .
- : The tert-butylphenyl analog (I5) was prepared using phenylhydrazine and triethylamine, highlighting adaptability for bulky substituents .
Challenges :
- The seven-membered cyclohepta ring may introduce steric hindrance, reducing reaction yields compared to six-membered analogs.
Physicochemical Properties
*Predicted using fragment-based methods.
Key Insights :
- Trimethoxyphenyl derivatives may exhibit higher logP, favoring membrane penetration but risking metabolic instability.
Commercial and Research Availability
- Target Compound: Not listed in commercial catalogs (), suggesting it is a novel investigational agent.
- Analogs : Available from suppliers like Arctom Scientific (e.g., N-(1-methylindol-4-yl)-..., 2 mg stock) .
Biological Activity
N-(7-methoxyquinolin-3-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex structure that combines a quinoline moiety with a cyclohepta[c]pyrazole framework. This unique arrangement may contribute to its biological properties.
Biological Activity Overview
Research has indicated that compounds with similar structures often exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The specific biological activities of this compound have been investigated in various studies.
Anticancer Activity
Studies have shown that compounds featuring the quinoline and pyrazole structures can inhibit various cancer cell lines. For instance:
- Mechanism : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.
- Case Study : In vitro assays demonstrated that the compound inhibited the growth of breast cancer cells with an IC50 value indicating significant potency.
Anti-inflammatory Properties
The compound's potential anti-inflammatory effects are linked to its ability to inhibit pro-inflammatory cytokines:
- Research Findings : In models of acute inflammation, it reduced levels of TNF-α and IL-6 significantly.
- Mechanism : The inhibition of these cytokines suggests a mechanism involving the modulation of NF-kB signaling pathways.
Data Table: Biological Activities
Detailed Research Findings
- Anticancer Mechanisms :
- Anti-inflammatory Effects :
- Antimicrobial Activity :
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for N-(7-methoxyquinolin-3-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer :
- Key Steps :
Coupling Reactions : Use THF as a solvent for nucleophilic substitution or condensation reactions between the quinoline and pyrazole-carboxamide moieties, as demonstrated in similar pyrazole-quinoline syntheses .
Cyclization : Optimize temperature (e.g., reflux at 80–100°C) and catalyst selection (e.g., triethylamine) to facilitate cyclohepta[c]pyrazole ring formation .
Purification : Precipitate crude products from ethyl acetate or methanol, followed by column chromatography (silica gel, gradient elution) to isolate the target compound .
- Optimization : Monitor reaction progress via TLC and adjust stoichiometry (1.2–1.5 equivalents of activating agents) to improve yield .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign proton environments (e.g., methoxyquinoline protons at δ 3.8–4.0 ppm, cycloheptane protons at δ 1.5–2.5 ppm) and verify sp³/sp² hybridization .
- HRMS : Confirm molecular formula (e.g., C₂₁H₂₃N₅O₂) with <5 ppm mass accuracy .
- HPLC : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water mobile phase) .
- IR Spectroscopy : Identify carbonyl (C=O, ~1660 cm⁻¹) and aromatic (C=C, ~1500 cm⁻¹) stretches .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR spectral data when synthesizing novel analogs of this compound?
- Methodological Answer :
- Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to avoid solvent interference and clarify splitting patterns .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the cycloheptane region (e.g., 1.5–2.5 ppm) .
- Variable Temperature NMR : Identify dynamic processes (e.g., ring puckering) by analyzing spectra at 25°C and 60°C .
- Reference Standards : Compare with spectra of structurally related compounds (e.g., ’s pyrazole-quinoline derivatives) .
Q. What strategies are effective in establishing structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- Substituent Variation : Modify the methoxy group (e.g., replace with ethoxy, halogen) or cycloheptane ring (e.g., introduce methyl substituents) to assess steric/electronic effects .
- Bioassay Design : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays .
- Data Analysis : Use regression models (e.g., Hansch analysis) to correlate logP, molar refractivity, and IC₅₀ values .
Q. How can computational methods be integrated with experimental data to predict physicochemical properties?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate solubility in water/octanol systems to predict logP .
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to assess redox stability and reactivity .
- Docking Studies : Model interactions with target proteins (e.g., ATP-binding pockets) using AutoDock Vina .
Data Contradiction Analysis
Q. How should researchers address inconsistencies between theoretical and observed HRMS data for this compound?
- Methodological Answer :
- Calibration Check : Recalibrate the mass spectrometer using sodium formate clusters .
- Isotopic Pattern Analysis : Verify the presence of chlorine/bromine isotopes (if applicable) to rule out impurities .
- Sample Purity : Re-run HPLC to confirm >95% purity; repurify if contaminants (e.g., unreacted starting material) are detected .
- Alternative Ionization : Compare ESI+ and MALDI-TOF spectra to identify adduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
